molecular formula C22H28N2O2 B092251 Minovin CAS No. 19074-77-2

Minovin

Cat. No. B092251
CAS RN: 19074-77-2
M. Wt: 352.5 g/mol
InChI Key: ZGZYTLPCBNDYNE-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minovin is a synthetic compound that belongs to the family of heterocyclic compounds. It is a promising molecule that has been extensively studied for its potential applications in scientific research. The compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its unique chemical structure and properties.

Scientific Research Applications

Alkaloid Transformation and Synthesis

Minovine, an alkaloid of Vinca minor, can be synthesized from 3-oxominovine through a multi-step process involving reactions with P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014). Additionally, the total synthesis of natural and ent-Minovine has been achieved using a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction, contributing to the understanding of its optical rotation and enantiomeric integrity (Yuan, Ishikawa, & Boger, 2005).

Neuroprotective and Anti-Inflammatory Properties

Minocycline, a derivative with anti-inflammatory and anti-apoptotic properties, has shown promise in experimental models of neurodegenerative diseases and central nervous system injuries. It has been observed to delay disease onset and mortality in reovirus encephalitis, suggesting its potential as an adjunctive therapy in viral CNS infections (Richardson-Burns & Tyler, 2005).

Cancer Treatment Potential

Studies have indicated that Minocycline can inhibit the growth of epithelial ovarian cancer. It has been observed to suppress tumor proliferation, angiogenesis, and tumor growth in vivo, pointing to its potential use in cancer treatment (Pourgholami et al., 2012).

Cardioprotective Effects

Minocycline has been shown to exhibit cardioprotective effects during ischemia/reperfusion (I/R) injury. It effectively reduces necrotic and apoptotic cell death in cardiac cells and prevents mitochondrial release of cytochrome c and Smac/DIABLO, highlighting its potential as a cardioprotective agent (Scarabelli et al., 2004).

Application in Transgenesis and Functional Genomic Analysis

The DNA transposon Minos, part of the Tc1/mariner family, is used as a tool for transgenesis and genome analysis in various animal species due to its high transposition frequency and low insertional bias (Pavlopoulos et al., 2007).

properties

CAS RN

19074-77-2

Product Name

Minovin

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1

InChI Key

ZGZYTLPCBNDYNE-FKBYEOEOSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

synonyms

minovine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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